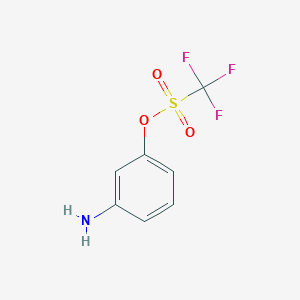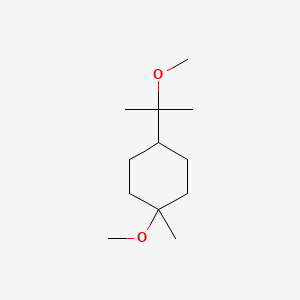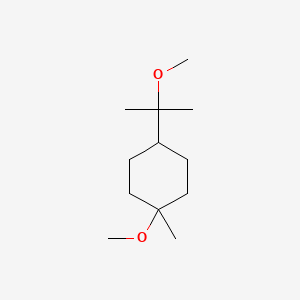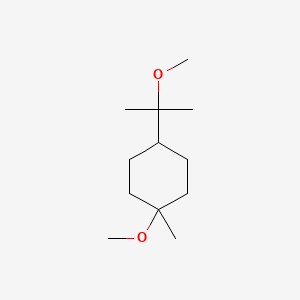
1-Methoxy-4-(1-methoxy-1-methylethyl)-1-methylcyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methoxy-4-(1-methoxy-1-methylethyl)-1-methylcyclohexane is an organic compound with the molecular formula C12H24O2 It is a derivative of cyclohexane, featuring methoxy and methyl groups attached to the cyclohexane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methoxy-4-(1-methoxy-1-methylethyl)-1-methylcyclohexane typically involves the alkylation of cyclohexane derivatives. One common method is the reaction of 1-methylcyclohexanol with methanol in the presence of an acid catalyst, such as sulfuric acid, to form the desired compound. The reaction conditions usually involve heating the mixture to a temperature of around 100-150°C.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of solid acid catalysts, such as zeolites, can also enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
1-Methoxy-4-(1-methoxy-1-methylethyl)-1-methylcyclohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alcohols.
Substitution: The methoxy groups can be substituted with other functional groups using reagents like halogens or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Halogens (e.g., chlorine, bromine) or alkyl halides (e.g., methyl iodide).
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or alkylated derivatives.
Applications De Recherche Scientifique
1-Methoxy-4-(1-methoxy-1-methylethyl)-1-methylcyclohexane has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mécanisme D'action
The mechanism of action of 1-Methoxy-4-(1-methoxy-1-methylethyl)-1-methylcyclohexane involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and methyl groups play a crucial role in modulating the compound’s binding affinity and activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methoxy-4-methylcyclohexane: Similar structure but lacks the additional methoxy group.
1-Methoxy-4-(1-methylethyl)cyclohexane: Similar structure but lacks the additional methyl group.
1-Methoxy-4-(1-methoxy-1-methylethyl)benzene: Similar functional groups but attached to a benzene ring instead of a cyclohexane ring.
Uniqueness
1-Methoxy-4-(1-methoxy-1-methylethyl)-1-methylcyclohexane is unique due to the presence of both methoxy and methyl groups on the cyclohexane ring, which imparts distinct chemical and physical properties. This structural uniqueness makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
69680-39-3 |
|---|---|
Formule moléculaire |
C12H24O2 |
Poids moléculaire |
200.32 g/mol |
Nom IUPAC |
1-methoxy-4-(2-methoxypropan-2-yl)-1-methylcyclohexane |
InChI |
InChI=1S/C12H24O2/c1-11(2,13-4)10-6-8-12(3,14-5)9-7-10/h10H,6-9H2,1-5H3 |
Clé InChI |
GGRDCTPZRBUOJU-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCC(CC1)C(C)(C)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


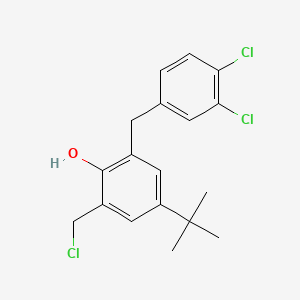
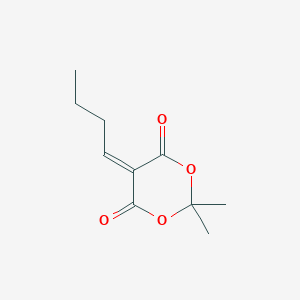
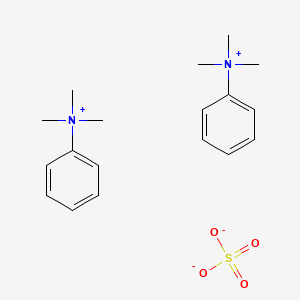
![3-[(Methylsulfanyl)methyl]-1H-indole](/img/structure/B14695916.png)
![methyl 2-methylprop-2-enoate;[(1R,2S,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] 2-methylprop-2-enoate](/img/structure/B14695917.png)
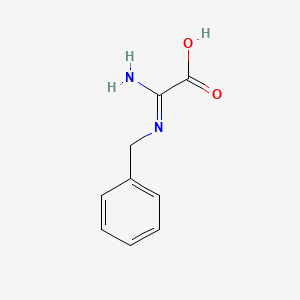
![11,23-dioxaoctacyclo[14.10.1.14,26.02,14.03,8.09,13.020,27.021,25]octacosa-1(26),2,4(28),5,7,9(13),14,16(27),17,19,21(25)-undecaene-10,12,22,24-tetrone](/img/structure/B14695927.png)

![Trimethyl-[4-(trimethylazaniumyl)but-2-ynyl]azanium;bromide](/img/structure/B14695932.png)
![Diethyl-[2-(hexadecanoylamino)ethyl]-methyl-azanium](/img/structure/B14695933.png)
